2-Acetoxy-3'-fluorobenzophenone
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Description
Molecular Structure Analysis
The InChI code for 2-Acetoxy-3’-fluorobenzophenone is 1S/C15H11FO3/c1-10(17)19-12-6-4-5-11(9-12)15(18)13-7-2-3-8-14(13)16/h2-9H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis
2-Acetoxy-3’-fluorobenzophenone has a molecular weight of 258.25 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.Scientific Research Applications
Anaerobic Transformation in Environmental Sciences
Studies have utilized fluorinated analogues like 2-Acetoxy-3'-fluorobenzophenone to understand the anaerobic transformation of phenolic compounds in the environment. For instance, isomeric fluorophenols were used to investigate the transformation of phenol to benzoate by an anaerobic, phenol-degrading consortium, revealing insights into the metabolic pathways involved in the environmental degradation of aromatic compounds (Genthner, Townsend, & Chapman, 1989).
Metabolic Insights in Microbiology
Fluorinated benzoates, structurally related to this compound, have been used to gain insight into the metabolic pathways of anaerobic microorganisms. For example, the metabolism of fluorobenzoate isomers by Syntrophus aciditrophicus provided crucial information about the initial steps in the metabolism of aromatic acids, which has implications for understanding the biodegradation of environmental pollutants (Mouttaki, Nanny, & McInerney, 2008).
Advancements in Dye Synthesis
The compound has been instrumental in the synthesis of novel carbonyl dyes. Research involving the reaction of 1-hydroxy-2-acetonaphthone and 2-fluorobenzophenone in basic medium led to the discovery of diastereoisomeric carbonyl dyes, contributing to advancements in dye chemistry and materials science (Coelho, Fernandes, & Carvalho, 2010).
Applications in Organic Synthesis
The compound has also been used in the context of organic synthesis, such as in the use of fluoroform as a source of difluorocarbene for the synthesis of various heterocyclic compounds. This has implications for the development of novel compounds with potential applications across various industries, including pharmaceuticals and materials science (Thomoson, Wang, & Dolbier, 2014).
Properties
IUPAC Name |
[2-(3-fluorobenzoyl)phenyl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FO3/c1-10(17)19-14-8-3-2-7-13(14)15(18)11-5-4-6-12(16)9-11/h2-9H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXZBLVCKLCCZRV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)C2=CC(=CC=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70641560 |
Source
|
Record name | 2-(3-Fluorobenzoyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70641560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
890099-01-1 |
Source
|
Record name | [2-(Acetyloxy)phenyl](3-fluorophenyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=890099-01-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(3-Fluorobenzoyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70641560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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